molecular formula C19H13N3O3S B2852587 N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-44-6

N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2852587
CAS No.: 690251-44-6
M. Wt: 363.39
InChI Key: YYSLSKXHYSIJBM-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core with a 4-oxo group and a carboxamide substituent at position 2. The 3-acetylphenyl group attached to the carboxamide distinguishes it from structurally related analogs. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting kinases or inflammatory pathways .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11(23)12-5-4-6-13(9-12)20-17(24)15-10-14-18(26-15)21-16-7-2-3-8-22(16)19(14)25/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLSKXHYSIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C19H13N3O3SC_{19}H_{13}N_{3}O_{3}S and a molecular weight of approximately 363.39 g/mol. Its structure features a pyrido-thieno-pyrimidine framework, which is significant for its biological properties due to the presence of nitrogen atoms that enhance its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines, including this compound, exhibit anticancer properties. A study highlighted the compound's effectiveness against triple-negative breast cancer cells through the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The structure-activity relationship (SAR) analysis revealed that modifications in the thieno-pyrimidine scaffold could enhance potency against cancer cells .

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In experimental models, it was evaluated for its ability to reduce inflammation markers in various tissues. The results indicated that it could inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could be used in treating inflammatory diseases .

3. Antioxidant Properties

This compound has been assessed for its antioxidant capabilities. In vitro studies demonstrated that it effectively scavenged free radicals and reduced oxidative stress in cellular models, making it a potential candidate for protecting against oxidative damage .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerEGFR/VEGF inhibition
Anti-inflammatoryCytokine suppression
AntioxidantFree radical scavenging

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study on triple-negative breast cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor growth and significant apoptosis induction in cancer cells.

Case Study 2: Anti-inflammatory Response
In an animal model of induced inflammation, the compound was tested against standard anti-inflammatory drugs. It exhibited comparable efficacy in reducing swelling and pain associated with inflammatory responses, indicating its potential as an alternative treatment option.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Signaling Pathways : The compound interferes with signaling pathways critical for cancer cell proliferation and survival.
  • Modulation of Immune Response : It alters cytokine production and immune cell activity, contributing to its anti-inflammatory effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it mitigates cellular damage and promotes cell survival.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study published in a peer-reviewed journal highlighted the compound's efficacy against breast cancer cells, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit pro-inflammatory cytokines and modulate immune responses in various models of inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study:
In animal models of acute inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

Antioxidant Properties

This compound has demonstrated strong antioxidant capabilities. In vitro assays indicate that it effectively scavenges free radicals and reduces oxidative stress markers .

Case Study:
A comparative study assessed the antioxidant activity of this compound against standard antioxidants like ascorbic acid and trolox. Results showed that it outperformed these controls in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage .

Summary of Findings

The applications of this compound span several important areas in medicinal chemistry:

Application Description Evidence
Anticancer ActivityInduces apoptosis in cancer cellsIn vitro studies showing reduced cell viability in breast cancer models
Anti-inflammatory EffectsModulates immune responses and inhibits cytokine productionAnimal studies demonstrating decreased TNF-alpha and IL-6 levels
Antioxidant PropertiesScavenges free radicals and reduces oxidative stressComparative assays showing superior antioxidant activity to standard agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Substituent Analysis
Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Reference
N-(3-Acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (Target) 3-Acetylphenyl ~381.4 (estimated)* 4-oxo, carboxamide, acetyl N/A
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 2-(Methylthio)phenyl 367.45 4-oxo, carboxamide, methylthio
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 3-Pyridinyl 322.34 4-oxo, carboxamide, pyridinyl (basic nitrogen)

*Estimated based on core structure (C₁₄H₇N₃O₂S) + substituent (C₈H₇O₂N).

Key Observations :

  • The pyridinyl substituent may improve solubility in aqueous environments due to its basic nitrogen, whereas the methylthio group increases lipophilicity, favoring membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization of pyrimidine precursors. For example, intermediates are often characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity. Key steps include condensation of thieno[2,3-d]pyrimidine cores with acetylphenyl substituents under basic conditions (e.g., triethylamine in methanol) . Yield optimization typically involves solvent selection (e.g., DMSO for solubility) and temperature control .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Purity is assessed via HPLC (>98% by reversed-phase chromatography) and corroborated by melting point analysis. Spectroscopic techniques (e.g., IR for functional groups, 1H NMR^1 \text{H NMR} for proton environments) are critical for structural confirmation. Stability under storage conditions (−20°C in DMSO) is verified using accelerated degradation studies .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Cell viability assays (MTT or resazurin-based) in cancer lines (e.g., HCT116 for p53 activation ) or antimicrobial susceptibility testing (MIC determination against S. aureus, E. coli, or P. aeruginosa) . Sub-MIC concentrations (e.g., 25–50 mg/L) are used to assess antibiofilm activity via crystal violet staining .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in analogs?

  • Methodology : Compare analogs with varying substituents (e.g., acetylphenyl vs. methoxyphenyl) using 3D-QSAR or molecular docking. For example, replacing the acetyl group with a methylpiperazine moiety in related compounds improved binding to Mycobacterium tuberculosis Ag85C . Activity cliffs are identified by testing derivatives with incremental structural changes .

Q. What experimental strategies resolve contradictions in biological data between similar thienopyrimidine derivatives?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish intrinsic activity from pharmacokinetic effects. For instance, discrepancies in antimicrobial activity between analogs may arise from differential membrane permeability, assessed via logP measurements or PAMPA assays .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., p53 or TrmD)?

  • Methodology : Perform molecular dynamics simulations (e.g., using FRIGATE algorithm ) to predict binding affinities. For p53 activation, prioritize derivatives with hydrogen-bonding capacity to Ser315 and Thr284 residues . Docking studies against P. aeruginosa TrmD highlight the importance of pyridyl amide interactions in antimicrobial activity .

Q. What mechanistic studies elucidate the compound’s mode of action in cancer cells?

  • Methodology : Western blotting to assess phosphorylation of p53 (Ser15/Ser20) or flow cytometry for apoptosis markers (e.g., Annexin V/PI). Transcriptomic profiling (RNA-seq) identifies downstream targets (e.g., p21 or Bax) .

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